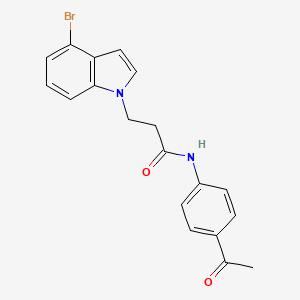

N-(4-acetylphenyl)-3-(4-bromo-1H-indol-1-yl)propanamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C19H17BrN2O2 |

|---|---|

Molecular Weight |

385.3 g/mol |

IUPAC Name |

N-(4-acetylphenyl)-3-(4-bromoindol-1-yl)propanamide |

InChI |

InChI=1S/C19H17BrN2O2/c1-13(23)14-5-7-15(8-6-14)21-19(24)10-12-22-11-9-16-17(20)3-2-4-18(16)22/h2-9,11H,10,12H2,1H3,(H,21,24) |

InChI Key |

MMZVNVDHRNRUSJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)CCN2C=CC3=C2C=CC=C3Br |

Origin of Product |

United States |

Biological Activity

N-(4-acetylphenyl)-3-(4-bromo-1H-indol-1-yl)propanamide, a compound with the molecular formula and a molecular weight of 385.3 g/mol, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's synthesis, biological evaluations, structure-activity relationships (SAR), and relevant case studies.

1. Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 4-bromoindole with appropriate acylating agents. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the molecular structure and purity of the compound.

2.1 Antimicrobial Activity

Recent studies have indicated that derivatives of indole compounds exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have shown promising activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism of action is thought to involve disruption of microbial cell walls and interference with metabolic pathways .

| Microbial Strain | Activity | Method Used |

|---|---|---|

| Staphylococcus aureus | Inhibition observed | Turbidimetric method |

| Escherichia coli | Moderate inhibition | Turbidimetric method |

| Candida albicans | Effective | Turbidimetric method |

2.2 Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines, including estrogen receptor-positive human breast adenocarcinoma (MCF7). The compound demonstrated significant cytotoxicity with an IC50 value indicating effective growth inhibition.

| Cell Line | IC50 (µM) | Assay Method |

|---|---|---|

| MCF7 | 15.0 ± 2.5 | Sulforhodamine B assay |

| HeLa | 20.0 ± 3.0 | Sulforhodamine B assay |

| A549 | 18.5 ± 2.0 | Sulforhodamine B assay |

Molecular docking studies suggest that this compound interacts with key receptors involved in cancer cell proliferation and survival pathways. The binding affinity to these targets correlates with its observed biological activities, highlighting the importance of structural features such as the bromine atom and acetyl group in enhancing potency .

3. Structure-Activity Relationship (SAR)

The structure-activity relationship analysis reveals that modifications to the indole or phenyl moieties significantly affect biological activity:

- Bromine Substitution : Enhances antimicrobial activity.

- Acetyl Group : Contributes to increased cytotoxicity against cancer cells.

- Indole Ring : Essential for maintaining biological activity; alterations can lead to loss of function.

4. Case Studies

Several studies have explored the biological significance of similar compounds:

- A study by Zhang et al. demonstrated that indole derivatives could induce apoptosis in cancer cells through mitochondrial pathways, suggesting a potential therapeutic application for this compound in oncology .

- Another investigation highlighted its role in inhibiting bacterial growth by disrupting cell membrane integrity, which is crucial for developing new antimicrobial agents .

Scientific Research Applications

Medicinal Chemistry

The compound exhibits significant promise as a lead structure for the development of new therapeutic agents. Its structural features suggest potential interactions with biological targets, making it a candidate for:

- Anticancer Activity : Indole derivatives have shown considerable anticancer properties. Studies indicate that compounds with indole moieties can induce apoptosis in cancer cells and inhibit tumor growth. For instance, modifications to the indole structure have been linked to enhanced cytotoxicity against various cancer cell lines, including leukemia and solid tumors .

- Antimicrobial Properties : The compound's structure may contribute to its antimicrobial activity. Research has demonstrated that certain indole derivatives possess effective antibacterial and antifungal properties, which could be explored further for developing new antibiotics .

Pharmacological Studies

Pharmacological investigations into N-(4-acetylphenyl)-3-(4-bromo-1H-indol-1-yl)propanamide reveal several important applications:

- Acetylcholinesterase Inhibition : The compound may act as an inhibitor of acetylcholinesterase, an enzyme involved in neurotransmitter regulation. This property is particularly relevant for treating neurodegenerative diseases such as Alzheimer's disease, where enhancing cholinergic signaling is beneficial .

- Anti-inflammatory Effects : Preliminary studies suggest that compounds with similar structures can inhibit pro-inflammatory cytokines, indicating potential applications in treating inflammatory diseases .

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure and biological activity is crucial for optimizing the efficacy of this compound. SAR studies have revealed:

- Modification Insights : Variations in the indole and acetamide moieties can significantly impact biological activity. For example, substituents on the indole ring can enhance selectivity towards specific biological targets or improve pharmacokinetic properties .

Case Studies and Research Findings

Numerous studies have documented the effects of similar compounds, providing insights into their therapeutic potential:

| Study Reference | Compound Tested | Biological Activity | Key Findings |

|---|---|---|---|

| Verma et al., 2024 | Indole Derivatives | Anticancer | Significant cytotoxicity against MV4-11 leukemia cells with IC50 values < 10 μM |

| Otava Chemicals | Bioactive Small Molecules | MEK1/2 Inhibition | Compounds inhibited proliferation of leukemia cells at low concentrations (0.3 - 1.2 µM) |

| ACS Publications | Dual Acetylcholinesterase Inhibitors | Neuroprotective | Enhanced cholinergic signaling observed in vivo models |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.